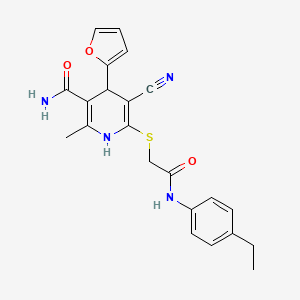

5-Cyano-6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a structural motif known for diverse pharmacological activities, including antibacterial, antihypertensive, and calcium channel modulation. The molecule features a cyano group at position 5, a furan-2-yl substituent at position 4, and a methyl group at position 2. Its unique thioether-linked side chain contains a 4-ethylphenylamino-2-oxoethyl moiety, which distinguishes it from other analogs.

Properties

IUPAC Name |

5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-3-14-6-8-15(9-7-14)26-18(27)12-30-22-16(11-23)20(17-5-4-10-29-17)19(21(24)28)13(2)25-22/h4-10,20,25H,3,12H2,1-2H3,(H2,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGGCWKOKVIYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)N)C3=CC=CO3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyano-6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups such as cyano, furan, and thioether moieties. These structural components are crucial for its biological activity. The compound's molecular formula is , and it has been characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds containing similar structural frameworks. For instance, compounds with furan and dihydropyridine moieties have shown significant radical scavenging activities. The antioxidant activity is often evaluated using assays like the ABTS assay, where compounds are compared against standard antioxidants .

| Compound | % Inhibition (ABTS Assay) |

|---|---|

| 5-Cyano Compound | 83% |

| Vitamin C | 100% |

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. It has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity. Notably, structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance its activity against cancer cells .

Case Study:

In a study evaluating the compound's effect on A549 lung adenocarcinoma cells, it exhibited an IC50 value of less than 20 µM, indicating potent anticancer activity. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of this compound. In animal models, it has been shown to reduce seizure frequency in picrotoxin-induced convulsion models. This suggests a potential role in treating epilepsy or related disorders .

The biological mechanisms underlying the activities of 5-Cyano-6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide are multifaceted:

- Antioxidant Mechanism : The compound may donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

- Apoptotic Pathways : In cancer cells, it may trigger apoptosis through the intrinsic pathway by affecting mitochondrial membrane potential and activating caspases.

- Ion Channel Modulation : Its anticonvulsant effects might be mediated through modulation of ion channels involved in neuronal excitability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs differ primarily in the substituents on the thioether side chain and the heterocyclic ring at position 3. Key comparisons include:

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., bromo in AZ257, CF3 in 5c) correlate with antibacterial activity, likely due to enhanced electrophilicity . The target compound’s 4-ethylphenyl group, being electron-donating, may prioritize membrane penetration over direct target binding.

- Heterocyclic rings at position 4 (furan vs. thiophene) influence π-π interactions. Furan (target compound, AZ257, AZ331) offers moderate polarity, while thiophene ( compound) increases hydrophobicity .

Synthetic Accessibility :

- Alkylation of 2-mercapto-DHP precursors (e.g., with bromoethyl-4-ethylphenyl derivatives) is a plausible route for the target compound, mirroring methods for AZ257 and AZ331 . Reaction times (15–90 minutes) and purification (column chromatography or recrystallization) are consistent across analogs .

Physicochemical Properties :

- The 4-ethylphenyl group in the target compound likely increases lipophilicity (logP > 3.5 predicted), contrasting with the more polar methoxy (AZ331) or bromo (AZ257) substituents. This may improve blood-brain barrier penetration but reduce aqueous solubility .

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

(Basic)

The synthesis of this 1,4-dihydropyridine derivative typically involves multi-step protocols. Key steps include:

- Thioether linkage formation : Reacting a 2-((4-ethylphenyl)amino)-2-oxoethyl mercaptan intermediate with a halogenated dihydropyridine precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Cyclization and functionalization : Introducing the furan-2-yl and cyano groups via nucleophilic substitution or condensation reactions, monitored by TLC or HPLC for intermediate purity .

Optimization strategies : - Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates.

- Use catalytic agents like DMAP to accelerate amide bond formation.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

(Basic)

A combination of techniques is critical:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., furan-2-yl C-H coupling at δ 6.3–7.4 ppm, dihydropyridine ring protons at δ 4.5–5.5 ppm) .

- IR spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and cyano groups (~2200 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]⁺) using C18 columns (acetonitrile/water mobile phase) .

- X-ray crystallography (if crystalline): Resolve dihydropyridine ring conformation and hydrogen-bonding networks .

How can researchers identify the primary biological targets and mechanisms of action for this compound using computational and experimental approaches?

(Advanced)

Methodological workflow :

Computational docking : Use Schrödinger Suite or AutoDock Vina to screen against targets like calcium channels or kinase domains, leveraging the dihydropyridine core’s known affinity for voltage-gated channels .

In vitro assays :

- Calcium flux assays (FLIPR): Test modulation of Ca²⁺ channels in HEK293 cells .

- Kinase inhibition profiling (Eurofins Panlabs): Screen at 10 µM against a 50-kinase panel.

Gene expression analysis (RNA-seq): Identify differentially expressed pathways in treated vs. untreated cell lines .

SPR or ITC : Quantify binding affinity (KD) for top candidates .

What strategies are employed to resolve contradictions between in vitro and in vivo pharmacological data for this compound?

(Advanced)

Common discrepancies (e.g., high in vitro potency vs. low in vivo efficacy) require:

- Pharmacokinetic profiling : Measure bioavailability (oral vs. IV administration), plasma protein binding (equilibrium dialysis), and metabolic stability (liver microsome assays) .

- Metabolite identification (LC-QTOF-MS): Detect active/inactive metabolites in serum or tissue homogenates .

- Dose-response recalibration : Adjust in vivo dosing regimens based on allometric scaling (e.g., mg/kg vs. body surface area) .

- Tissue distribution studies (radiolabeling or MALDI imaging): Confirm target organ penetration .

How can structure-activity relationship (SAR) studies be designed to modify substituents on the dihydropyridine core to enhance desired pharmacological properties?

(Advanced)

Systematic SAR approach :

Substituent variation :

- Replace the 4-ethylphenyl group with halogenated or methoxy-substituted aryl groups to modulate lipophilicity (clogP) and target binding .

- Test alternative heterocycles (e.g., thiophen-2-yl instead of furan-2-yl) to influence electronic effects .

Functional group optimization :

3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent steric/electronic parameters with activity .

In vivo validation : Prioritize analogs with >50% oral bioavailability and low hERG liability .

What experimental designs are recommended to assess the compound’s stability under physiological conditions?

(Basic)

Stability protocols :

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor via HPLC .

- Thermal stability : Heat to 40–60°C in solid and solution states; analyze by DSC and TGA .

- Photolytic testing : Expose to UV-Vis light (ICH Q1B guidelines) and quantify degradation products .

- Oxidative stress : Treat with H₂O₂ (0.3% v/v) and assess via LC-MS for peroxide-driven breakdown .

How should researchers address conflicting data in enzyme inhibition assays, such as varying IC₅₀ values across studies?

(Advanced)

Root-cause analysis steps :

Assay condition audit : Compare buffer composition (e.g., Mg²⁺/ATP concentrations in kinase assays), incubation times, and detection methods (fluorescence vs. luminescence) .

Compound integrity verification : Re-test stock solutions for purity (HPLC) and aggregation (dynamic light scattering) .

Enzyme source validation : Confirm vendor-reported activity units and post-translational modifications (e.g., phosphorylation states) .

Statistical reconciliation : Apply Bland-Altman analysis to inter-lab variability or use standardized controls (e.g., staurosporine for kinase assays) .

What methodologies are used to link the compound’s activity to broader biological pathways or disease models?

(Advanced)

Integrated framework :

Pathway enrichment analysis (IPA or DAVID): Map RNA-seq or proteomics data to KEGG/GO pathways .

CRISPR-Cas9 knockout screens : Identify synthetic lethal genes in the presence of the compound .

In vivo disease models :

- Cardiovascular : Spontaneously hypertensive rats (SHR) for blood pressure modulation .

- Cancer : Xenograft models with dihydropyridine-resistant cell lines .

Biomarker discovery : Validate candidate biomarkers (e.g., troponin for cardiotoxicity) via ELISA or multiplex assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.